N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Description

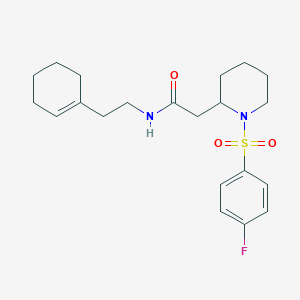

The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a structurally complex acetamide derivative featuring:

- A cyclohex-1-en-1-yl moiety linked via an ethyl chain to the acetamide nitrogen.

- A piperidin-2-yl group substituted with a 4-fluorophenylsulfonyl unit at the 1-position.

- An acetamide backbone bridging the two structural domains.

While direct biological data for this compound are unavailable in the provided evidence, comparisons with structural analogs highlight key functional and pharmacological trends.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FN2O3S/c22-18-9-11-20(12-10-18)28(26,27)24-15-5-4-8-19(24)16-21(25)23-14-13-17-6-2-1-3-7-17/h6,9-12,19H,1-5,7-8,13-16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSODERDRLLKVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a cyclohexene moiety and a piperidine ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H26FNO3S. The compound's structure is characterized by:

- Cyclohexene Group : Imparts rigidity and potential for interactions with biological targets.

- Piperidine Ring : Known for its role in various pharmacological activities.

- Fluorophenyl Sulfonamide : Enhances lipophilicity and may contribute to receptor binding.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antinociceptive Activity : Studies have shown that derivatives of sulfonamide compounds can exhibit pain-relieving properties. The piperidine component may interact with opioid receptors, contributing to analgesic effects .

- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antimicrobial activity against various pathogens. The presence of the sulfonamide group is often linked to increased antimicrobial efficacy due to its ability to inhibit bacterial folate synthesis .

- Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

The mechanisms through which this compound exerts its effects may include:

- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been suggested for compounds containing piperidine rings, potentially influencing neurotransmitter release and pain pathways.

- Enzyme Inhibition : The sulfonamide moiety may act as an inhibitor for enzymes involved in bacterial metabolism, enhancing its antimicrobial action.

Case Study 1: Antinociceptive Activity

A study evaluated the antinociceptive effects of a structurally similar compound in rodent models. The results indicated a significant reduction in pain responses, suggesting that modifications to the piperidine ring could enhance analgesic properties. The study highlighted the importance of structural optimization for improving efficacy against pain .

Case Study 2: Antimicrobial Efficacy

In vitro assays were conducted to assess the antimicrobial activity of related sulfonamide compounds against Staphylococcus aureus and Escherichia coli. Results showed that these compounds inhibited bacterial growth effectively, supporting the hypothesis that this compound could have similar effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H26FNO3S |

| Molecular Weight | 375.49 g/mol |

| CAS Number | [To be determined] |

| Antinociceptive Activity | Significant in rodent models |

| Antimicrobial Activity | Effective against S. aureus |

| Anti-inflammatory Potential | Inhibits pro-inflammatory cytokines |

Chemical Reactions Analysis

2.1. Formation of the Acetamide Core

The acetamide group is typically formed via a nucleophilic acyl substitution between an amine and an activated carboxylic acid derivative (e.g., acid chloride or anhydride). For the query compound, this step likely involves reacting:

-

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)amine (the amine)

-

2-(2-(cyclohex-1-en-1-yl)ethyl)acetyl chloride (the acid chloride)

This reaction is catalyzed under basic conditions (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

Reaction Mechanism :

textRCOCl + R'NH2 → RCONHR' + HCl

2.2. Sulfonation of the Piperidine Ring

The sulfonyl group on the piperidine ring is introduced via a sulfonation reaction . This step may involve:

-

1-((4-fluorophenyl)sulfonyl)piperidin-2-ol (a hydroxyl-containing precursor)

-

Sulfur trioxide (SO₃) or sulfuryl chloride (SO₂Cl₂)

The hydroxyl group (-OH) is replaced by the sulfonyl group (-SO₂Ar) in a nucleophilic aromatic substitution or electrophilic substitution .

Reaction Example :

textArSO₃H + R-OH → ArSO₃R + H₂O

2.3. Cyclohexene Group Incorporation

The cyclohex-1-en-1-yl group is introduced via a ring-opening metathesis or Grignard addition . For instance:

-

Cyclohexene oxide reacting with a Grignard reagent (e.g., ethyl magnesium bromide) to form the ethyl-substituted cyclohexene.

-

Subsequent coupling with the acetamide core via an alkylation or esterification .

Reaction Mechanism :

textCyclohexene oxide + Grignard reagent → Cyclohexen-1-yl ethyl intermediate

Critical Reaction Conditions

The synthesis requires precise control of reaction parameters to optimize yield and purity:

| Reaction Step | Conditions | Key Catalysts/Reagents |

|---|---|---|

| Amide Bond Formation | Room temperature, dry THF, 2–4 hours | Pyridine, DCC/HOBt (if using coupling agents) |

| Sulfonation | 0–5°C, dichloromethane, 12–24 hours | SO₂Cl₂, pyridine |

| Cyclohexene Coupling | Reflux in THF, 4–6 hours | Grignard reagent, catalytic CuI |

Structural Confirmation

The compound’s structure is validated using:

-

NMR Spectroscopy : To confirm the amide proton (δ ~8–9 ppm) and aromatic protons.

-

Mass Spectrometry : To verify the molecular ion peak (M+ at m/z ~495.99).

-

Infrared Spectroscopy : To identify the amide carbonyl (ν ~1650 cm⁻¹) and sulfonamide groups.

Potential Reactions with Biological Targets

The compound’s biological activity may involve:

-

Enzyme Inhibition : Interaction with serine hydrolases or proteases via the sulfonyl group.

-

Receptor Binding : Cyclohexene and sulfonyl groups may modulate GPCRs or ion channels .

-

Antimicrobial Activity : Analogous compounds show activity against fungal pathogens .

Challenges and Optimization

Comparison with Similar Compounds

Key Observations:

Sulfonyl vs. Non-Sulfonyl Groups: The target compound’s 4-fluorophenylsulfonyl group distinguishes it from analogs like the 4-methoxyphenyl derivative (), which lacks electron-withdrawing substituents.

Piperidine vs.

Cyclohexene vs.

Pharmacological and Physicochemical Trends

Key Findings:

Sulfonamide Pharmacophore : The sulfonyl group in the target compound and analogs is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase), suggesting similar mechanistic pathways .

Fluorophenyl Role : The 4-fluorophenyl group, common in pharmaceuticals, enhances metabolic stability and electronegativity, improving target affinity .

Cyclohexene Lipophilicity : The unsaturated cyclohexene moiety may increase logP values compared to saturated analogs, influencing blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving piperidine sulfonylation, cyclohexene ethylamine coupling, and acetamide formation. Key steps include:

- Sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Coupling the sulfonylated piperidine with a cyclohexene ethylamine derivative via nucleophilic substitution or amidation .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Structural validation requires:

- X-ray crystallography : Single-crystal analysis (e.g., using a Bruker D8 Venture diffractometer) to confirm stereochemistry and bond angles .

- Spectroscopic profiling : ¹H NMR (DMSO-d₆, 400 MHz) for proton environments, ¹³C NMR for carbon backbone, and FT-IR for functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

- Mass spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (theoretical vs. observed m/z) .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of this compound under flow chemistry conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, residence time, reagent stoichiometry). For example, vary temperature (40–80°C) and sulfonylation reagent equivalents (1.2–2.0) .

- Flow reactor setup : Employ a microreactor (e.g., Corning AFR) with in-line FTIR for real-time monitoring of intermediate formation .

- Statistical modeling : Apply response surface methodology (RSM) to identify optimal conditions (e.g., 65°C, 1.5 eq sulfonyl chloride) .

Q. How can researchers resolve contradictions in pharmacological data (e.g., target selectivity vs. off-target effects)?

- Methodological Answer :

- Comparative binding assays : Perform radioligand displacement studies (e.g., using ³H-labeled ligands) across related receptors (e.g., sigma-1, NMDA) to assess selectivity .

- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target vs. off-target binding pockets .

- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to confirm pathway-specific activity .

Q. What strategies are recommended for mechanistic studies of its sulfonamide-piperidine moiety?

- Methodological Answer :

- Isotopic labeling : Synthesize deuterated analogs (e.g., ²H at piperidine C-2) to track metabolic stability via LC-MS/MS .

- Kinetic studies : Use stopped-flow spectroscopy to measure sulfonamide hydrolysis rates under physiological pH (7.4) .

- Electrophysiology : Patch-clamp assays on neuronal cells to evaluate ion channel modulation (e.g., Nav1.7 inhibition) .

Q. How can researchers address discrepancies in cytotoxicity profiles across cell lines?

- Methodological Answer :

- Panel screening : Test the compound on NCI-60 cancer cell lines with IC₅₀ determination via MTT assays .

- Metabolic profiling : Use LC-HRMS to identify cell-specific metabolites (e.g., cytochrome P450-mediated oxidation) .

- Apoptosis assays : Perform Annexin V/PI staining and caspase-3/7 activation assays to differentiate necrotic vs. apoptotic pathways .

Method Development & Validation

Q. What HPLC conditions are optimal for quantifying this compound in biological matrices?

- Methodological Answer :

- Column : C18 (Waters XSelect HSS, 2.5 µm, 4.6 × 150 mm) .

- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B) (5% B to 95% B over 15 min).

- Detection : UV at 254 nm for sulfonamide chromophore; LOD ≤ 0.1 µg/mL .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Methodological Answer :

- Scaffold modification : Synthesize derivatives with varied substituents (e.g., 3-fluorophenyl sulfonyl vs. 4-fluorophenyl) .

- QSAR modeling : Use MOE or CODESSA to correlate logP, polar surface area, and IC₅₀ values .

- In vivo validation : Test top candidates in rodent models (e.g., neuropathic pain assays) for efficacy-toxicity ratios .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles; use a fume hood for powder handling .

- Spill management : Absorb with vermiculite, dispose as hazardous waste (EPA Hazard Class D) .

- First aid : For skin contact, wash with 10% ethanol-water; for inhalation, administer oxygen and seek medical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.